molecular formula C23H26N2O5 B1678679 Quinaprilat CAS No. 82768-85-2

Quinaprilat

Cat. No. B1678679
CAS RN: 82768-85-2
M. Wt: 410.5 g/mol
InChI Key: FLSLEGPOVLMJMN-YSSFQJQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinaprilat is the active metabolite of quinapril . It is used alone or in combination with other medications to treat high blood pressure . It is also an ACE inhibitor for intravenous use especially in patients with arterial hypertension or chronic heart failure .


Synthesis Analysis

Quinapril is rapidly de-esterified after absorption to quinaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor . Quinaprilat binds with a high affinity to both plasma and tissue ACE .


Molecular Structure Analysis

The molecular formula of Quinaprilat is C23H26N2O5 . The molecular weight is 410.470 g·mol −1 .


Chemical Reactions Analysis

Quinaprilat is a potent nonsulfhydryl selective ACE inhibitor with a short elimination half-life of 2 - 3 h, but due to slow dissociation from tissue ACE, once daily dosing is sufficient for effective ACE inhibition . Quinaprilat is excreted mainly in urine .


Physical And Chemical Properties Analysis

The physical and chemical properties of Quinaprilat include a molecular weight of 410.46, and it is soluble in DMSO . The density is 1.3±0.1 g/cm 3, and the boiling point is 674.5±55.0 °C at 760 mmHg .

Scientific Research Applications

Anti-Atherogenic Effects

Quinaprilat, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated anti-atherogenic properties. It significantly reduces the activation of nuclear factor-κB (NF-κB), the surface expression of vascular cell adhesion molecule-1 (VCAM-1), and the production of cytokines such as monocyte chemoattractant protein-1 and interleukin-6 in endothelial cells. This reduction in activation and expression contributes to the early development of atherosclerosis prevention (Ochiai et al., 2002).

Cardiovascular Applications

Quinaprilat has been shown to reduce myocardial infarct size in rabbits, involving nitric oxide production and mitochondrial KATP channels (Chen et al., 2003). Furthermore, it induces vasodilation in the forearm vasculature of patients with essential hypertension, possibly related to its high affinity for vascular ACE (Houben et al., 2000).

Analytical Methods in Pharmaceuticals and Urine

Quinaprilat has been the subject of analytical studies, particularly in optimizing methods for its detection in pharmaceuticals and urine. These methods include capillary zone electrophoresis and solid-phase extraction (Prieto et al., 2002). These techniques are crucial for the accurate measurement of quinaprilat levels in medical and research settings.

Pharmacokinetic and Pharmacodynamic Profiles

Studies have explored the pharmacokinetics and pharmacodynamics of quinaprilat, especially in relation to its absorption, distribution, metabolism, and excretion. This includes studies in patients with varying conditions, like renal failure, and the effects of genetic variations on its pharmacokinetics (Tarkiainen et al., 2015).

Hemodynamic Effects and Inflammatory Responses

Research on quinaprilat includes its effects on hemodynamics and inflammatory responses, particularly in cardiac surgery settings. This involves assessing its impact on blood pressure, vascular resistance, and plasma cytokines (Kwapisz et al., 2004).

properties

IUPAC Name

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSLEGPOVLMJMN-YSSFQJQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868904
Record name Quinaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinaprilat

CAS RN

82768-85-2, 85441-60-7
Record name Quinaprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82768-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinaprilat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082768852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinaprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14217
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quinaprilat
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINAPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34SSX5LDE5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Quinaprilat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinaprilat
Reactant of Route 2
Quinaprilat
Reactant of Route 3
Quinaprilat
Reactant of Route 4
Reactant of Route 4
Quinaprilat
Reactant of Route 5
Quinaprilat
Reactant of Route 6
Quinaprilat

Citations

For This Compound
1,410
Citations
AG Kieback, SB Felix, T Reffelmann - Expert Opinion on Drug …, 2009 - Taylor & Francis
… Objective: In this review, the pharmacokinetic and pharmacodynamic profile of quinaprilat … quinaprilat” and “quinapril”, literature relevant for this review was selected. Results: Quinaprilat …
Number of citations: 15 www.tandfonline.com
JL Davis, K Kruger, DH LaFevers… - Equine veterinary …, 2014 - Wiley Online Library
… Quinapril and quinaprilat were quantified using a single mass transition in the positive ion mode of 439.09 to 234.2 for quinapril and 411.15 to 206.13 for quinaprilat. Quinapril was …
Number of citations: 13 beva.onlinelibrary.wiley.com
B Hornig, N Arakawa, D Haussmann, H Drexler - Circulation, 1998 - Am Heart Assoc
… effect of quinaprilat on FDD in patients with CHF is mediated by an enhanced availability of NO, because the portion of FDD that was mediated by NO was increased after quinaprilat. …
Number of citations: 210 www.ahajournals.org
SC Olson, AM Horvath, BM Michniewicz… - …, 1989 - journals.sagepub.com
… In the presence of reduced hepatic and renal function in the elderly, conversion of quinapril to quinaprilat and subsequent clearance of quinaprilat are reduced and the latter can be …
Number of citations: 82 journals.sagepub.com
EJ Begg, RA Robson, RR Bailey… - British Journal of …, 1990 - Wiley Online Library
… quinaprilat were … of quinaprilat (dose of quinapril equivalent/AUC of quinaprilat) was directly related to creatinine clearance (CLCr). The predicted apparent oral clearance of quinaprilat …
Number of citations: 36 bpspubs.onlinelibrary.wiley.com
E Breslin, E Posvar, M Neub, D Trenk… - The Journal of …, 1996 - Wiley Online Library
… quinaprilat and the 20‐mg dose of oral quinapril. Based on the concentrations of quinaprilat … approximately 50%; intravenous quinaprilat should therefore produce a pharmacodynamic …
Number of citations: 16 accp1.onlinelibrary.wiley.com
HR Kaplan, DG Taylor, SC Olson, LK Andrews… - …, 1989 - journals.sagepub.com
… Quinaprilat produces natriuresis and mild diuresis at doses that do not al ter mean arterial … other than quinaprilat is not extensive. Quinapril is excreted primarily as quinaprilat and to a …
Number of citations: 81 journals.sagepub.com
AB Cetnarowski-Cropp - Dicp, 1991 - journals.sagepub.com
… In hepatic dysfun~tion, h?wev~r, the rate and extent of quinapril hydrolysis to quinaprilat decreases~ peak plasma quinaprilat concentrations lessen, and the time to achievepeak …
Number of citations: 23 journals.sagepub.com
CE Halstenson, JA Opsahl, K Rachael… - The Journal of …, 1992 - Wiley Online Library
… In contrast, quinaprilat maximum plasma concentration, … The disposition of quinapril and quinaprilat was unchanged … of quinaprilat elimination, resulted in increased quinaprilat plasma …
Number of citations: 17 accp1.onlinelibrary.wiley.com
WE Haefeli, L Linder, TF Lüscher - Hypertension, 1997 - Am Heart Assoc
… quinaprilat, may exert vascular effects via the bradykinin B 2 -receptor. To test direct arterial effects of quinaprilat … by both ACE inhibitors, but the effect of quinaprilat (3.9 nmol/min) was …
Number of citations: 49 www.ahajournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.